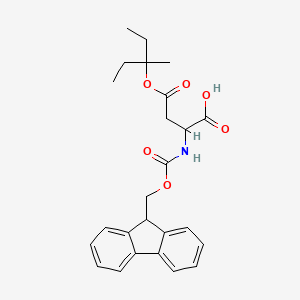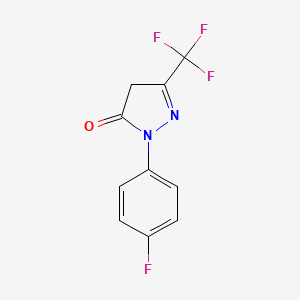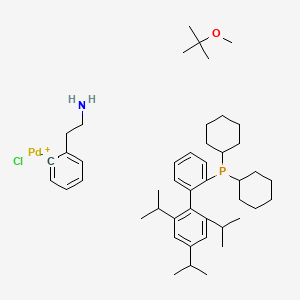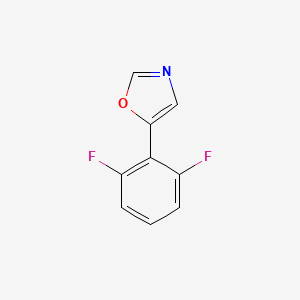
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid” is a compound with the molecular formula C23H27NO5 . It is also known by other names such as “Fmoc-Statine (3R,4S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” and has a molecular weight of 397.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a hydroxy group, and a methyl group . The InChI string representation of the molecule is "InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1" .
Physical And Chemical Properties Analysis
科学的研究の応用
Fmoc-HMP has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their interactions with other molecules. It has also been used in the development of drugs, vaccines, and other therapeutic agents. In addition, Fmoc-HMP has been used to study the structure and function of enzymes, as well as their interactions with other molecules. Finally, Fmoc-HMP has been used in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Fmoc-HMP is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the cell. It is believed to interact with amino acid side chains, as well as with the active sites of enzymes, allowing it to modulate the activity of these molecules. In addition, Fmoc-HMP has been shown to interact with the cell membrane, allowing it to affect the transport of other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-HMP are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, modulating their activity. In addition, Fmoc-HMP has been shown to affect the transport of other molecules across the cell membrane. It has also been shown to affect the expression of certain genes, as well as the activity of certain signaling pathways.
実験室実験の利点と制限
Fmoc-HMP has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of chemical and biological properties, making it an ideal choice for a variety of laboratory experiments. In addition, Fmoc-HMP is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. However, there are some limitations to the use of Fmoc-HMP in laboratory experiments. The compound is relatively expensive, making it cost-prohibitive for certain experiments. In addition, Fmoc-HMP is not water-soluble, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of Fmoc-HMP. One potential direction is the use of Fmoc-HMP in drug development, as it has been shown to interact with proteins and enzymes in the cell, modulating their activity. This could lead to the development of new drugs and therapeutic agents. Another potential direction is the use of Fmoc-HMP in the development of biosensors and diagnostic tools. Finally, Fmoc-HMP could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
合成法
Fmoc-HMP is synthesized by a process known as solid-phase peptide synthesis (SPPS). In this process, the peptide is synthesized on a solid support, such as a resin or a polymer. The first step of the synthesis is the activation of the carboxyl group of the Fmoc-HMP molecule with a reagent such as an acid, an anhydride, or a thiol. This step creates a reactive intermediate, which can then be coupled with another molecule. This process is repeated until the desired peptide is formed. The final step is the removal of the Fmoc protecting group, which is accomplished by treatment with a base, such as piperidine.
特性
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHTEKQUAIZFZ-CTNGQTDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)


![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)





![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)
![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)